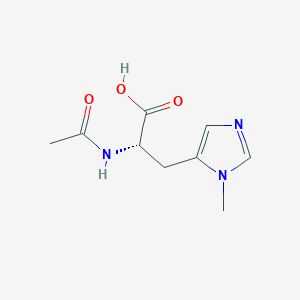

N-乙酰-3-甲基组氨酸

描述

科学研究应用

人类的代谢和排泄

- 研究了 L-3-甲基组氨酸在人体中的代谢,发现它在体内不会被氧化。相反,它主要以 3-甲基组氨酸的形式排泄在尿液中,少量以 N-乙酰-3-甲基组氨酸的形式排泄,这表明与大鼠相似的代谢命运。这可能表明 3-甲基组氨酸的排泄可以为人类肌动蛋白和肌球蛋白的周转提供可靠的测量指标 (Long 等人,1975)。

大鼠的代谢

- 对大鼠的研究表明,3-甲基组氨酸不会给骨骼肌 tRNA 充电,并且以未改变的形式或 N-乙酰-3-甲基组氨酸的形式排泄。这些排泄形式的比率与年龄有关,表明与骨骼肌中的蛋白质周转有关 (Young 等人,1972)。

肌肉蛋白质分解

- N-甲基组氨酸,包括其 N-乙酰衍生物,在肌肉分解代谢过程中释放,并作为蛋白质周转的标志物。该化合物的乙酰化途径可能会受到应激水平的影响,如对处于内毒素血症条件下的大鼠的研究所示 (Kuhl 等人,1998)。

分析方法

- 已经开发出使用高效液相色谱法分析尿液中 3-甲基组氨酸的标准化方法,从而提高了对其代谢研究的准确性 (Kuhl 等人,1996)。

膳食蛋白质和尿液排泄

- 膳食蛋白质的质量会影响大鼠尿液中 3-甲基组氨酸和 N-乙酰-3-甲基组氨酸的排泄,蛋白质质量越高,排泄量越大。这表明饮食与肌肉蛋白质代谢之间存在联系 (Omstedt 等人,1978)。

作用机制

Target of Action

N-Acetyl-3-methylhistidine, also known as n-acetyl-3-methyl-l-histidine, is an N-acetyl-L-amino acid . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It is known to be part of the n-acyl amino acids (na-aas) family . These compounds are structurally related to the endocannabinoid anandamide and are often referred to as a family of endocannabinoid-related lipids

Biochemical Pathways

N-Acetyl-3-methylhistidine is involved in various metabolic pathways. It has been associated with circulating metabolites in pathways related to lipids, amino acids, and cofactors/vitamins . The strongest sub-pathway association was for inositol metabolism

Result of Action

It is known that the fatty acid amides, a family to which n-acetyl-3-methylhistidine belongs, play a significant role in various biological processes .

生化分析

Biochemical Properties

N-Acetyl-3-methylhistidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the N-acyl aromatic amino acids (NA-ArAAs), a subclass of the N-acyl amino acids (NA-AAs) . The biosynthesis, degradation, enzymatic modification, and transport of N-Acetyl-3-methylhistidine are part of the complex biochemical reactions it participates in .

Cellular Effects

It is known that the fatty acid amides, the family to which N-Acetyl-3-methylhistidine belongs, are important cell signaling molecules in mammals .

Molecular Mechanism

It is known that the fatty acid amides, including N-Acetyl-3-methylhistidine, exert their effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The concentration of N-Acetyl-3-methylhistidine in rat was reported as a production rate, 2.04 ± 0.13 µmole/24 h/rat . This suggests that the effects of N-Acetyl-3-methylhistidine can change over time in laboratory settings.

Metabolic Pathways

N-Acetyl-3-methylhistidine is involved in various metabolic pathways. The formation of the N-acetyl and N-isovaleroyl conjugates of the aromatic amino acids, including N-Acetyl-3-methylhistidine, are reactions of the phase II component of the mammalian xenobiotic detoxification system .

Transport and Distribution

Phase III excretion of these short-chain NA-ArAAs is either by passive diffusion or is transporter-mediated .

属性

IUPAC Name |

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTXRTPBUWLETL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37841-04-6 | |

| Record name | N-Acetyl-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37841-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037841046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

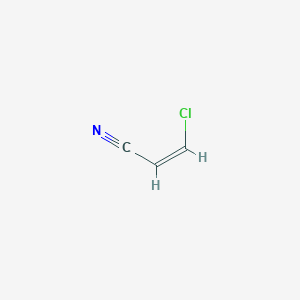

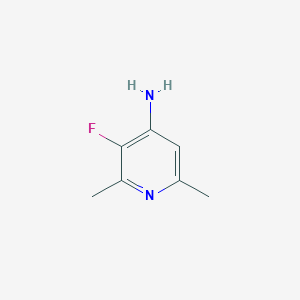

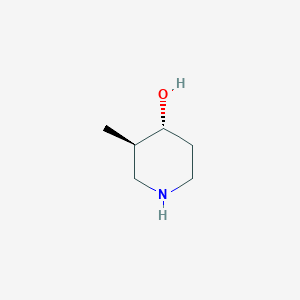

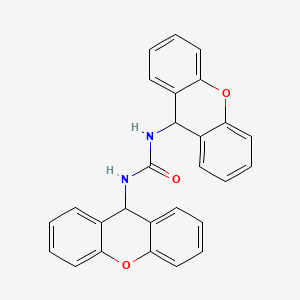

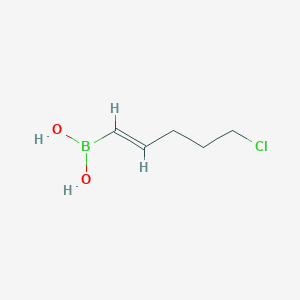

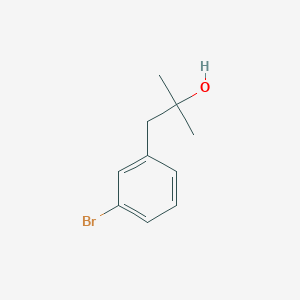

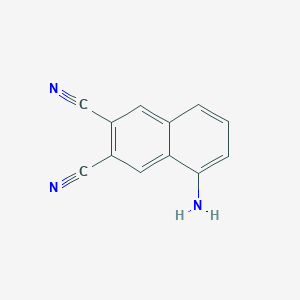

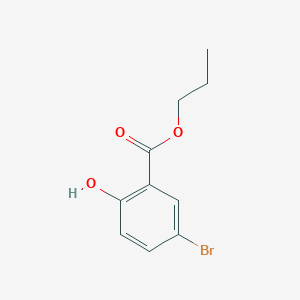

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

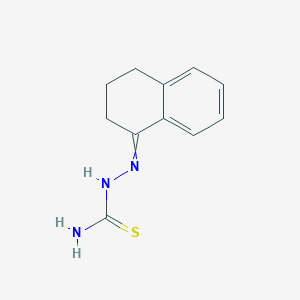

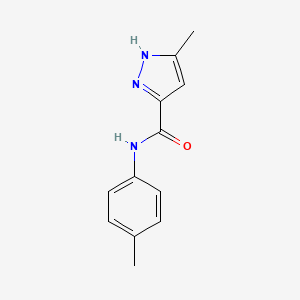

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Acetyl-3-methylhistidine as a potential biomarker?

A1: N-Acetyl-3-methylhistidine, along with its non-acetylated form 3-methylhistidine, has shown promise as a potential biomarker for various health conditions. Studies suggest that elevated serum levels of both compounds are associated with an increased risk of chronic kidney disease progression and may even serve as early indicators of prostate cancer . Notably, these metabolomic profiles can be detected years before a clinical diagnosis, highlighting their potential for early disease detection and intervention.

Q2: How does dietary protein intake influence N-Acetyl-3-methylhistidine levels?

A2: Research indicates a direct correlation between dietary protein quality and the urinary excretion of total 3-methylhistidine, which includes both the acetylated (N-Acetyl-3-methylhistidine) and non-acetylated forms . Diets with higher protein quality were linked to greater excretion of total 3-methylhistidine. Furthermore, in patients with chronic kidney disease, a significant association was observed between lower protein intake and altered levels of various metabolites, including N-Acetyl-3-methylhistidine . These findings underscore the impact of dietary protein on N-Acetyl-3-methylhistidine levels.

Q3: Is there a genetic link to N-Acetyl-3-methylhistidine levels?

A3: Yes, research has shown a connection between a specific gene variant and N-Acetyl-3-methylhistidine levels. Variations in the NAT8 gene, which encodes a liver- and kidney-specific acetyltransferase, are linked to differing levels of N-Acetyl-3-methylhistidine . This genetic association further strengthens the potential role of N-Acetyl-3-methylhistidine as a biomarker for various health conditions, particularly those related to kidney function.

Q4: Are there differences in N-Acetyl-3-methylhistidine levels based on the stage of prostate cancer?

A4: Interestingly, research suggests that different stages of prostate cancer may present with distinct N-Acetyl-3-methylhistidine profiles. For instance, elevated levels of N-Acetyl-3-methylhistidine were predominantly observed in men with T2 prostate cancers . In contrast, other lipid metabolites showed stronger associations with T3 and T4 stages. This observation suggests that N-Acetyl-3-methylhistidine, in conjunction with other metabolites, might hold promise as a potential biomarker for not only detecting prostate cancer but also differentiating its stages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)